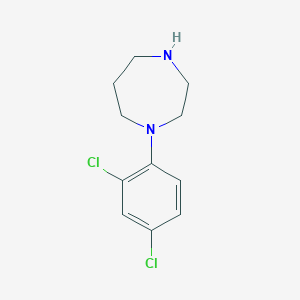

1-(2,4-dichlorophenyl)-1,4-diazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-9-2-3-11(10(13)8-9)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYIDMQDBSOXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 1 2,4 Dichlorophenyl 1,4 Diazepane

Detailed Mechanistic Investigations of 1,4-Diazepane Ring Formation

The synthesis of the 1-(2,4-dichlorophenyl)-1,4-diazepane scaffold can be achieved through several established synthetic routes common for N-aryl cyclic amines. These methods typically involve the formation of carbon-nitrogen bonds to construct the seven-membered ring, with the aromatic substituent introduced either prior to or after cyclization.

Reductive Amination Mechanisms (e.g., Hemiaminal or Iminium Formation)

Reductive amination represents a versatile and widely employed method for the synthesis of N-substituted amines, including the 1,4-diazepane ring system. researchgate.netnih.gov This process typically involves the reaction of a diamine precursor with a suitable carbonyl compound, followed by reduction of the resulting intermediate. In the context of 1-(2,4-dichlorophenyl)-1,4-diazepane, a plausible synthetic strategy involves the reaction of 1,4-diazepane with 2,4-dichlorobenzaldehyde.

The mechanism commences with the nucleophilic attack of one of the secondary amines of the 1,4-diazepane ring on the carbonyl carbon of 2,4-dichlorobenzaldehyde. This initial step leads to the formation of a tetrahedral intermediate known as a hemiaminal. Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water results in the formation of a resonance-stabilized iminium ion. This iminium ion is the key electrophilic species that undergoes reduction.

A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then introduced to deliver a hydride ion to the electrophilic carbon of the iminium ion, yielding the final 1-(2,4-dichlorophenyl)-1,4-diazepane product. The choice of reducing agent is crucial; NaBH₃CN is often preferred as it is less reactive towards the starting aldehyde, allowing for a one-pot reaction where the imine/iminium ion formation and reduction can occur concurrently. researchgate.net

A general representation of this reductive amination pathway is outlined below:

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of 1,4-diazepane on 2,4-dichlorobenzaldehyde | Hemiaminal |

| 2 | Protonation of the hydroxyl group | Protonated Hemiaminal |

| 3 | Elimination of water | Iminium Ion |

| 4 | Hydride reduction | 1-(2,4-Dichlorophenyl)-1,4-diazepane |

Schiff Base Formation in Condensation Pathways

An alternative and related approach to the formation of the 1,4-diazepane ring involves the initial formation of a Schiff base, which is an imine formed from a primary amine and a carbonyl compound. For the synthesis of N-aryl-1,4-diazepanes, this would typically involve the condensation of a diamine with a substituted benzaldehyde (B42025). For instance, the reaction of ethylenediamine (B42938) with two equivalents of a benzaldehyde derivative can lead to a di-imine Schiff base. iau.irresearchgate.netjournalajacr.com

In a pathway relevant to 1-(2,4-dichlorophenyl)-1,4-diazepane, one could envision the reaction of an N-(2,4-dichlorophenyl)ethylenediamine with a suitable two-carbon electrophile that can cyclize to form the diazepane ring. More commonly, a precursor containing the 2,4-dichlorophenyl group is reacted with a reagent that builds the diazepine (B8756704) ring.

The mechanism of Schiff base formation itself involves the nucleophilic addition of the primary amine to the carbonyl group, forming a hemiaminal intermediate, similar to the reductive amination pathway. nih.gov This is followed by dehydration to yield the C=N double bond of the imine. Subsequent reduction of this imine bond within a larger precursor molecule would lead to the saturated 1,4-diazepane ring. The stability of the Schiff base intermediate can vary depending on the electronic nature of the substituents on both the aldehyde and the amine. The electron-withdrawing nature of the 2,4-dichlorophenyl group can influence the reactivity of the amine and the stability of the resulting imine.

Intrinsic Reactivity Profiles of the 1,4-Diazepane Core

The reactivity of the 1-(2,4-dichlorophenyl)-1,4-diazepane core is characterized by the chemical properties of the diazepane ring itself, which contains two secondary amine functionalities, and the influence of the attached 2,4-dichlorophenyl group.

Oxidation Reactions and Product Characterization

The nitrogen atoms of the 1,4-diazepane ring are susceptible to oxidation. The specific products formed depend on the oxidant used and the reaction conditions. Mild oxidation may lead to the formation of N-oxides. More vigorous oxidation can lead to ring-opening reactions or the formation of other degradation products.

| Oxidizing Agent | Potential Product(s) |

| Hydrogen Peroxide | N-oxide derivatives |

| Peroxy acids (e.g., m-CPBA) | N-oxide derivatives, potential for ring-opened products |

| Palladium catalysts | Oxidized ring systems (e.g., unsaturated derivatives) |

Reduction Reactions and Derivatives

The 1-(2,4-dichlorophenyl)-1,4-diazepane molecule contains an aromatic ring that can potentially be reduced, although this typically requires harsh conditions. Catalytic hydrogenation at high pressure and temperature using catalysts like platinum or rhodium can reduce benzene (B151609) rings to cyclohexanes. libretexts.org Applying such conditions to 1-(2,4-dichlorophenyl)-1,4-diazepane would be expected to yield 1-(2,4-dichlorocyclohexyl)-1,4-diazepane. The chlorine substituents on the aromatic ring may be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

A milder form of reduction, the Birch reduction, which uses an alkali metal in liquid ammonia (B1221849) with an alcohol, can reduce benzene rings to 1,4-cyclohexadienes. lumenlearning.comlibretexts.org The electron-withdrawing chloro substituents on the phenyl ring would likely influence the regioselectivity of a Birch reduction.

Nucleophilic Substitution Reactions at the Nitrogen Atoms

The secondary amine at the 4-position of the 1,4-diazepane ring is a nucleophilic center and can readily participate in nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at this position. Common reactions include alkylation, acylation, and arylation.

For example, the N-4 position can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides. The N-1 nitrogen, being directly attached to the electron-withdrawing 2,4-dichlorophenyl group, is significantly less nucleophilic and less basic compared to the N-4 nitrogen. This difference in reactivity allows for selective functionalization at the N-4 position under controlled conditions.

Mechanistic studies on the N-arylation of amines with diaryliodonium salts have provided detailed insights into the kinetics and intermediates of such transformations, which are relevant to the synthesis and further derivatization of N-aryl diazepanes. chemrxiv.orgresearchgate.netchemrxiv.org

| Reagent Type | Product Type |

| Alkyl Halide (R-X) | 1-(2,4-Dichlorophenyl)-4-alkyl-1,4-diazepane |

| Acyl Chloride (RCOCl) | 1-Acyl-4-(2,4-dichlorophenyl)-1,4-diazepane |

| Aryl Halide (Ar-X) with catalyst | 1-(2,4-Dichlorophenyl)-4-aryl-1,4-diazepane |

Influence of the Dichlorophenyl Substitution on Molecular Reactivity

The reactivity of 1-(2,4-dichlorophenyl)-1,4-diazepane is significantly modulated by the presence of the 2,4-dichlorophenyl substituent attached to one of the nitrogen atoms of the diazepane ring. This substitution introduces a combination of steric and electronic effects that influence the efficiency and pathways of its chemical reactions.

Steric Hindrance Effects on Reaction Efficiency

Steric hindrance, the spatial arrangement of atoms in a molecule that can impede chemical reactions, plays a crucial role in the reactivity of 1-(2,4-dichlorophenyl)-1,4-diazepane. The 2,4-dichlorophenyl group is a bulky substituent, and its presence on the nitrogen atom can sterically shield the nitrogen, potentially reducing its nucleophilicity and accessibility to electrophiles.

In reactions involving nucleophilic attack by the substituted nitrogen, the ortho-chloro substituent on the phenyl ring can significantly hinder the approach of reactants. This steric clash can lead to lower reaction rates and yields compared to less substituted analogues. For instance, in reactions such as alkylation or acylation at the N1 position, the bulky dichlorophenyl group can make the formation of the transition state energetically less favorable.

The concept of steric hindrance influencing reaction outcomes is a well-established principle in organic chemistry. For example, studies on other N-aryl heterocyclic systems have demonstrated that bulky substituents on the aryl ring can direct reactions to other, less hindered sites on the molecule or necessitate more forcing reaction conditions to overcome the steric barrier. In the context of 1,4-diazepane, which possesses a second, unsubstituted nitrogen atom (N4), reactions are likely to occur preferentially at this less sterically hindered site. A relevant example from the literature describes the synthesis of 4-benzhydryl-N-(2,4-dichlorophenyl)-1,4-diazepane-1-carboxamide, where 1-benzhydryl-1,4-diazepane is reacted with 2,4-dichlorophenyl isocyanate. scirp.org In this case, the reaction occurs at the unsubstituted nitrogen of the diazepane ring, which is consistent with the N1-position being sterically encumbered by the dichlorophenyl group.

Interactive Data Table: Steric Hindrance Effects on Reaction Efficiency

| Reactant | Position of Substitution | Steric Hindrance | Expected Reaction Rate |

| 1-(2,4-dichlorophenyl)-1,4-diazepane | N1 | High | Slow |

| 1-phenyl-1,4-diazepane | N1 | Moderate | Moderate |

| 1,4-diazepane | N1/N4 | Low | Fast |

Electronic Effects of Chlorine Substituents (e.g., Electron-Withdrawing Properties)

The two chlorine atoms on the phenyl ring exert a strong electronic influence on the reactivity of the molecule. Chlorine is an electronegative atom and thus has an electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the phenyl ring and, consequently, on the nitrogen atom to which it is attached.

The decreased electron density on the N1 nitrogen atom significantly reduces its basicity and nucleophilicity. As a result, 1-(2,4-dichlorophenyl)-1,4-diazepane is expected to be a weaker base and a less potent nucleophile at the N1 position compared to its non-substituted counterpart, 1-phenyl-1,4-diazepane, or the parent 1,4-diazepane. This deactivation of the N1 nitrogen further favors reactions at the more electron-rich and nucleophilic N4 nitrogen.

The electron-withdrawing nature of the dichlorophenyl group can be quantified by the Hammett parameter (σ). For a 2,4-dichloro substitution, the combined electronic effect is significantly electron-withdrawing, which correlates with a decrease in the reactivity of the attached nitrogen atom in reactions that depend on its nucleophilic character. This principle is widely observed in the chemistry of N-aryl amines and heterocycles. The synthesis of various N-aryl piperazine (B1678402) derivatives often requires specific catalytic systems to overcome the reduced nucleophilicity of the nitrogen atom due to electron-withdrawing substituents on the aryl ring.

Interactive Data Table: Electronic Effects of Chlorine Substituents

| Substituent on Phenyl Ring | Electronic Effect | Effect on N1 Basicity | Expected Nucleophilicity at N1 |

| 2,4-dichloro | Strong Electron-Withdrawing | Decreased | Low |

| 4-chloro | Moderate Electron-Withdrawing | Decreased | Moderate |

| None | Neutral | High | High |

| 4-methoxy | Electron-Donating | Increased | Very High |

Role of Halogen Bonding Interactions in Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the case of 1-(2,4-dichlorophenyl)-1,4-diazepane, the chlorine atoms, particularly the one at the 2-position, can potentially participate in halogen bonding.

While less common as a directing group in synthesis compared to hydrogen bonding, halogen bonding can influence the conformation of the molecule and its interactions with other reagents, solvents, or catalysts. For instance, in a protic solvent or in the presence of a Lewis basic reagent, the chlorine atoms could form halogen bonds, which might affect the solubility and the activation energy of certain reactions.

Recent studies have highlighted the importance of halogen bonding in various chemical and biological systems. mdpi.comnih.govrsc.org The strength of a halogen bond depends on the polarizability of the halogen and the nature of the Lewis base. While chlorine is less polarizable than bromine or iodine, it can still form significant halogen bonds. In the context of 1-(2,4-dichlorophenyl)-1,4-diazepane, intramolecular or intermolecular halogen bonding could play a role in stabilizing certain transition states or intermediates, thereby influencing the reaction pathway. For example, a halogen bond between one of the chlorine atoms and a basic site on a reactant could pre-organize the reactants for a subsequent chemical transformation. However, specific studies demonstrating the role of halogen bonding in the reactivity of this particular compound are not yet available.

Interactive Data Table: Potential Halogen Bonding Interactions

| Halogen Bond Donor | Halogen Bond Acceptor | Potential Interaction | Influence on Reactivity |

| Chlorine (on dichlorophenyl group) | Solvent (e.g., DMSO) | Solute-Solvent Interaction | May affect solubility and reaction kinetics |

| Chlorine (on dichlorophenyl group) | Reagent (Lewis Base) | Pre-organization of reactants | May influence reaction selectivity |

| Chlorine (on dichlorophenyl group) | N4 of another molecule | Intermolecular self-assembly | Could affect crystal packing and solid-state reactivity |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary method for delineating the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra allow for the assignment of each proton and carbon atom within the structure.

¹H NMR for Proton Environment and Substitution Patterns

Detailed ¹H NMR data for 1-(2,4-dichlorophenyl)-1,4-diazepane is not widely available in the surveyed scientific literature. However, based on the known structure, a theoretical analysis predicts distinct signals for the aromatic and diazepine (B8756704) ring protons. The 2,4-disubstituted dichlorophenyl group would present a complex splitting pattern in the aromatic region of the spectrum. The protons on the seven-membered diazepine ring would exhibit signals in the aliphatic region, with their chemical shifts and multiplicities influenced by their proximity to the nitrogen atoms and their diastereotopic relationships.

¹³C NMR for Carbon Skeleton Analysis

Similar to the proton NMR data, specific experimental ¹³C NMR data for 1-(2,4-dichlorophenyl)-1,4-diazepane is not readily found in public databases or literature. A predicted spectrum would show distinct signals for the six carbons of the dichlorophenyl ring and the five carbons of the diazepine ring. The carbons attached to the chlorine atoms and the nitrogen atom would be significantly deshielded. Online databases provide general ¹³C NMR chemical shift information for related structures, which can be used to estimate the expected peak positions. chemicalbook.comorganicchemistrydata.org

Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR) for Detailed Structural Assignments

To achieve unambiguous assignment of all atoms and to understand the spatial relationships, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required. ¹⁵N NMR could also provide valuable information about the electronic environment of the two nitrogen atoms within the diazepine ring. As of this review, specific studies employing these advanced techniques on 1-(2,4-dichlorophenyl)-1,4-diazepane have not been identified in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental formula of the compound and provides valuable structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For the hydrochloride salt of 1-(2,4-dichlorophenyl)-1,4-diazepane, the chemical formula is C₁₁H₁₅Cl₃N₂. americanelements.com The free base, 1-(2,4-dichlorophenyl)-1,4-diazepane, has a molecular formula of C₁₁H₁₄Cl₂N₂. While specific HRMS data for this compound is not available in the searched literature, this technique would be essential for its definitive identification.

Analysis of Fragmentation Patterns for Structural Confirmation

In a mass spectrometer, 1-(2,4-dichlorophenyl)-1,4-diazepane would undergo characteristic fragmentation. The molecular ion peak would be expected, along with isotopic peaks corresponding to the presence of two chlorine atoms. Common fragmentation pathways would likely involve the cleavage of the diazepine ring and the loss of fragments from the side chain. Analysis of these fragmentation patterns would provide further confirmation of the compound's structure. However, specific mass spectral data detailing these fragments are not publicly available.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for providing insights into the molecular structure of a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. These absorptions are characteristic of the specific bonds and functional groups present within the molecule. For 1-(2,4-dichlorophenyl)-1,4-diazepane, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural components: the dichlorinated aromatic ring and the 1,4-diazepane moiety.

The key functional groups and their expected characteristic IR absorption bands are summarized in the table below. The presence of a secondary amine (N-H) in the diazepane ring would give rise to a stretching vibration in the region of 3350-3250 cm⁻¹. The C-N stretching vibrations of the aliphatic and aromatic amines are expected in the 1350-1000 cm⁻¹ range. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are found in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring is further confirmed by the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. The presence of the chlorine atoms on the phenyl ring is indicated by C-Cl stretching bands, which are typically observed in the 800-600 cm⁻¹ region.

Table 1: Expected Infrared (IR) Absorption Bands for 1-(2,4-dichlorophenyl)-1,4-diazepane

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Secondary Amine (N-H) | 3350 - 3250 | Stretch |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 2990 - 2850 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| C-N (Aliphatic) | 1250 - 1020 | Stretch |

| C-N (Aromatic) | 1335 - 1250 | Stretch |

| C-Cl | 800 - 600 | Stretch |

Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

For 1-(2,4-dichlorophenyl)-1,4-diazepane, the Raman spectrum would be expected to clearly show the symmetric vibrations of the dichlorophenyl ring. The C=C stretching vibrations of the aromatic ring would give rise to strong bands in the 1600-1550 cm⁻¹ region. The C-Cl bonds are also expected to produce characteristic Raman signals. The skeletal vibrations of the seven-membered diazepane ring would also be observable. This complementary analysis helps to build a more complete picture of the vibrational modes of the molecule.

X-ray Crystallography

While a specific crystal structure for 1-(2,4-dichlorophenyl)-1,4-diazepane is not available, analysis of closely related structures, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, provides significant insight into the likely solid-state architecture. nih.gov Single-crystal X-ray diffraction of such compounds reveals the precise atomic coordinates, defining the molecule's connectivity and three-dimensional shape. The data obtained would include unit cell dimensions, space group, and atomic positions, which together describe the crystal's structure. For instance, a related compound, 1,4-ditosyl-1,4-diazepane, crystallizes in the orthorhombic space group. nih.gov

The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations. However, crystallographic studies on analogous compounds consistently show that the 1,4-diazepane ring preferentially adopts a chair conformation in the solid state. nih.gov In a study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the diazepane ring was found in a chair conformation. nih.gov Similarly, the parent ring system, homopiperazine (B121016), also exists in a pseudo-chair conformation in its crystalline form. mdpi.com It is therefore highly probable that the 1,4-diazepane ring in 1-(2,4-dichlorophenyl)-1,4-diazepane also assumes a chair-like conformation to minimize steric strain.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. These non-covalent interactions are crucial for the stability of the crystal lattice. chemrxiv.orgnih.gov For 1-(2,4-dichlorophenyl)-1,4-diazepane, several types of intermolecular interactions are expected.

The secondary amine group in the diazepane ring can act as a hydrogen bond donor (N-H), while the nitrogen atoms can also act as hydrogen bond acceptors. This would lead to the formation of N-H···N hydrogen bonds, linking the molecules into chains or more complex networks. In related structures, intermolecular C-H···O and N-H···O hydrogen bonds are observed to stabilize the crystal packing. nih.govnih.gov

Furthermore, the presence of chlorine atoms on the phenyl ring introduces the possibility of halogen bonding and other weak interactions. C-Cl···π interactions, where the chlorine atom interacts with the electron-rich π-system of an adjacent phenyl ring, are also plausible and have been observed in the crystal structures of similar chlorinated diazepane derivatives. nih.gov Hirshfeld surface analysis of related compounds indicates that H···H, Cl···H, and C···H contacts are significant contributors to the crystal packing. nih.gov These interactions collectively dictate the supramolecular assembly of the compound in the solid state.

Dihedral Angle Analysis and Substituent Orientations

In related N,N'-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, detailed NMR spectroscopy, X-ray crystallography, and molecular modeling studies have revealed a preference for a low-energy twist-boat conformation. nih.gov This conformation is stabilized by an intramolecular π-stacking interaction between the aryl substituent and another part of the molecule. nih.gov For monosubstituted N-aryl-1,4-diazepanes, such as the title compound, the orientation of the 2,4-dichlorophenyl group relative to the diazepane ring is a key determinant of its conformational state.

Studies on similar heterocyclic systems, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, have shown that the diazepane ring can adopt a chair conformation with the aryl substituents in equatorial positions. nih.gov In one such derivative, the dihedral angles between the plane of the diazepane ring and the two 4-chlorophenyl rings were found to be 88.1(1)° and 82.7(3)°, respectively. nih.gov This indicates a nearly perpendicular arrangement of the aryl groups relative to the diazepane ring's mean plane.

The orientation of the 2,4-dichlorophenyl group in 1-(2,4-dichlorophenyl)-1,4-diazepane will be governed by a balance of steric and electronic effects. The bulky chlorine atoms at the ortho and para positions of the phenyl ring will influence the rotational barrier around the C(aryl)-N(diazepane) bond. It is anticipated that the phenyl ring will not be coplanar with the mean plane of the diazepane ring to minimize steric hindrance between the ortho-chloro substituent and the protons on the diazepane ring.

Based on the analysis of related structures, the following dihedral angles and substituent orientations can be predicted for 1-(2,4-dichlorophenyl)-1,4-diazepane. These values represent a plausible conformational state and would require experimental verification through techniques such as X-ray crystallography or advanced NMR studies.

Table 1: Predicted Key Dihedral Angles in 1-(2,4-dichlorophenyl)-1,4-diazepane

| Atoms Involved (Torsion Angle) | Predicted Dihedral Angle (°) | Remarks |

| C(ortho)-C(aryl)-N1-C2 | ~60-90 | Rotation around the C-N bond is expected to be significant to avoid steric clashes. |

| C(aryl)-N1-C2-C3 | Variable | Dependent on the specific chair or boat conformation of the diazepane ring. |

| N1-C2-C3-N4 | Variable | Defines the puckering of the seven-membered ring. |

| C2-C3-N4-C5 | Variable | Defines the puckering of the seven-membered ring. |

Table 2: Predicted Substituent Orientation

| Substituent | Position | Predicted Orientation | Rationale |

| 2,4-dichlorophenyl | N1 | Equatorial-like | An equatorial orientation is generally favored for bulky substituents on nitrogen in heterocyclic rings to minimize 1,3-diaxial interactions. |

It is important to note that in solution, the 1,4-diazepane ring is likely to exist in a dynamic equilibrium between multiple conformations. The presence of the 2,4-dichlorophenyl substituent will influence the energy landscape of this equilibrium, potentially favoring a specific conformer or a set of rapidly interconverting conformers. Advanced computational modeling, such as Density Functional Theory (DFT), could provide further insights into the preferred geometry and the energy barriers between different conformational states of 1-(2,4-dichlorophenyl)-1,4-diazepane.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest like 1-(2,4-dichlorophenyl)-1,4-diazepane.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like 1-(2,4-dichlorophenyl)-1,4-diazepane, which contains a seven-membered diazepine (B8756704) ring, multiple low-energy conformations are possible. The diazepine ring can adopt several conformations, such as boat, chair, and twist-boat forms. The presence of the bulky 2,4-dichlorophenyl substituent at the N1 position significantly influences the conformational landscape.

DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can be employed to optimize the geometry of these different conformers and determine their relative energies. researchgate.net The most stable conformation is the one with the lowest energy. The optimized geometrical parameters, including bond lengths and bond angles, provide a detailed picture of the molecule's structure. materialsciencejournal.org For instance, the C-N and C-C bond lengths within the diazepine ring and the bond lengths of the dichlorophenyl group can be precisely calculated. materialsciencejournal.org

Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of 1-(2,4-dichlorophenyl)-1,4-diazepane

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl (ortho) | 1.74 | - |

| C-Cl (para) | 1.73 | - |

| C-N (diazepine) | 1.47 | - |

| C-C (diazepine) | 1.54 | - |

| C-N-C (diazepine) | - | 115 |

| N-C-C (diazepine) | - | 112 |

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar molecular fragments.

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons within the molecule, most notably through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.netnih.gov For 1-(2,4-dichlorophenyl)-1,4-diazepane, the HOMO is expected to be localized primarily on the electron-rich diazepine ring and the nitrogen atoms, while the LUMO is likely to be distributed over the electron-deficient dichlorophenyl ring.

Hypothetical Frontier Molecular Orbital Energies for 1-(2,4-dichlorophenyl)-1,4-diazepane

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on typical ranges for similar organic molecules.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of 1-(2,4-dichlorophenyl)-1,4-diazepane. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. materialsciencejournal.org

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the changes in electron density when an electron is added to or removed from the molecule. For 1-(2,4-dichlorophenyl)-1,4-diazepane, Fukui functions would likely identify the nitrogen atoms of the diazepine ring as susceptible to electrophilic attack, while certain carbon atoms on the dichlorophenyl ring might be prone to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a crucial role in molecular recognition. nih.gov The MEP map is color-coded to show regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green represents regions of neutral potential.

For 1-(2,4-dichlorophenyl)-1,4-diazepane, the MEP map would be expected to show negative potential around the nitrogen atoms of the diazepine ring due to their lone pairs of electrons. The dichlorophenyl ring, being electron-withdrawing, would likely exhibit regions of positive potential, particularly on the hydrogen atoms. The chlorine atoms would also show regions of negative potential. This analysis helps in understanding the non-covalent interactions the molecule can form, such as hydrogen bonds.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions in a simulated environment that can mimic physiological conditions (e.g., in a solvent like water). semanticscholar.orgresearchgate.net

For 1-(2,4-dichlorophenyl)-1,4-diazepane, MD simulations are particularly useful for exploring the conformational flexibility of the seven-membered diazepine ring. nih.gov These simulations can reveal the transitions between different conformers (e.g., chair to boat) and the timescales on which these changes occur. Understanding the conformational dynamics is crucial as the three-dimensional shape of a molecule often dictates its ability to bind to a biological target.

Furthermore, MD simulations can be used to study the interactions of 1-(2,4-dichlorophenyl)-1,4-diazepane with other molecules, such as water or a target receptor. researchgate.net By analyzing the trajectories of the atoms, one can identify stable intermolecular interactions, such as hydrogen bonds and van der Waals contacts, and quantify their strengths. nih.gov This information is invaluable for understanding the binding mode of the molecule to a receptor and for predicting its solubility and transport properties.

Quantitative Structure-Activity Relationship (QSAR) Principles in Diazepane Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govhud.ac.uk The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.netnih.gov

In the context of diazepane research, QSAR studies can be employed to:

Predict the biological activity of new, unsynthesized diazepane derivatives.

Identify the key structural features that are important for a particular biological activity.

Optimize the lead compounds to enhance their potency and reduce potential toxicity. hud.ac.uk

To develop a QSAR model, a dataset of diazepane derivatives with known biological activities is required. hud.ac.uk For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices). researchgate.net

3D descriptors: Based on the 3D conformation (e.g., steric parameters, surface area).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net The predictive power of the QSAR model is then validated using an external set of compounds that were not used in the model development. nih.gov Successful QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. acs.org

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can deconstruct the crystal packing into contributions from various types of atomic contacts. For molecules containing features like the 2,4-dichlorophenyl group, this analysis reveals the significant role of halogen and hydrogen contacts in stabilizing the crystal structure.

While specific Hirshfeld analysis data for 1-(2,4-dichlorophenyl)-1,4-diazepane is not publicly available, studies on analogous compounds containing dichlorophenyl moieties provide critical insights into the expected interactions. For instance, the analysis of related heterocyclic compounds reveals that chlorine atoms are heavily involved in intermolecular contacts. nih.govnih.gov The primary interactions governing the crystal packing are typically dominated by contacts involving hydrogen atoms, particularly Cl⋯H/H⋯Cl, H⋯H, and C⋯H/H⋯C interactions. nih.govnih.gov

Table 1: Representative Intermolecular Interaction Contributions from Hirshfeld Surface Analysis for a Dichlorophenyl-Containing Compound

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| Cl⋯H/H⋯Cl | 35.1 |

| H⋯H | 10.6 |

| C⋯C | 9.7 |

| Cl⋯Cl | 9.4 |

| C⋯H/H⋯C | 9.2 |

| Other | 26.0 |

| Data is derived from a study on (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene and is presented as an illustrative example of interactions expected for a dichlorophenyl-containing compound. nih.gov |

This analysis highlights that the chlorine substituents are not merely steric bulk but are active participants in directing the crystal packing through a network of weak interactions.

Theoretical Alignment with Receptor and Binding Principles

The theoretical modeling of how 1-(2,4-dichlorophenyl)-1,4-diazepane binds to a biological receptor is crucial for understanding its potential pharmacological activity. Such studies often involve molecular docking and dynamics simulations to predict the most stable binding pose and identify key interactions within the receptor's binding pocket. The diazepine scaffold is a well-known pharmacophore present in many centrally acting agents, and its derivatives often target G-protein coupled receptors (GPCRs) or ion channels like the GABA-A receptor. nih.govnih.gov

Computational models for related antagonists, such as those for the CB1 cannabinoid receptor, demonstrate that the 2,4-dichlorophenyl group plays a dominant role in the steric binding interaction with the receptor. nih.gov This moiety often orients itself to fit into a hydrophobic pocket, while the diazepane ring and its substituents can form specific hydrogen bonds or electrostatic interactions that anchor the ligand. nih.govmdpi.com

Docking studies on benzodiazepine (B76468) derivatives with the GABA-A receptor have identified key amino acid residues at the subunit interface (typically α and γ subunits) that are critical for binding. nih.govnih.gov These interactions can include:

Hydrogen Bonding: With residues like glutamine or arginine in the binding pocket. mdpi.com

π-π Stacking: Between the dichlorophenyl ring and aromatic residues like tyrosine or phenylalanine.

Hydrophobic Interactions: Involving the entire ligand structure within the pocket.

A unified pharmacophore model for receptor antagonists often positions the N1 aromatic ring (the dichlorophenyl group) in a manner similar to the key interaction moieties of established agonists or antagonists for that receptor. nih.gov Computational analysis can identify multiple low-energy conformations of the ligand, but only specific conformers will possess the correct spatial orientation and electrostatic character to bind effectively to the receptor. nih.gov

Table 2: Illustrative Ligand-Receptor Interactions Based on Computational Models of Related Compounds

| Interacting Receptor Residue (Example) | Interaction Type | Ligand Moiety Involved |

| Tyrosine (Tyr) | Hydrogen Bond, π-π Stacking | Diazepane Ring, Dichlorophenyl Ring |

| Arginine (Arg) | Salt Bridge, Hydrogen Bond | Carbonyl or Amine Groups |

| Glutamate (Glu) | Salt Bridge, Hydrogen Bond | Protonated Amine Groups |

| Phenylalanine (Phe) | Hydrophobic, π-π Stacking | Dichlorophenyl Ring |

| This table represents common interaction types observed in computational models of ligands binding to receptors like DPP IV or GABA-A and is for illustrative purposes. nih.govmdpi.com |

AI-Optimized Systems for Reaction Kinetics and Process Prediction

A common approach involves a two-stage deep neural network model. nih.gov The first stage, "candidate generation," uses the given reactants as input to predict a subset of plausible reagents, catalysts, and solvents from a vast chemical space. This step efficiently narrows down the experimental variables. The second stage, "candidate ranking," takes the generated subset and predicts the most feasible reaction conditions, often ranking them by predicted yield or purity. nih.gov For example, to synthesize the target compound, the model would take a dichlorophenyl precursor and a 1,4-diazepane precursor as inputs and output a ranked list of conditions (e.g., specific base, solvent, temperature, and reaction time). google.com

These models are trained on large datasets of published chemical reactions. The prediction accuracy for parameters like temperature can be quite high, with mean average errors (MAE) reported to be as low as 8.7°C. nih.gov This predictive power allows chemists to bypass extensive trial-and-error screening and focus on a small set of promising conditions.

The physical conditions within a chemical reactor are as critical as the chemical components themselves. Computational Fluid Dynamics (CFD) is a simulation technique used to model fluid flow, heat transfer, and mass transfer inside industrial reactors. mdpi.comucc.ie For the synthesis of 1-(2,4-dichlorophenyl)-1,4-diazepane, which would likely occur in a stirred-tank reactor, CFD can optimize mixing efficiency to ensure uniform concentration and temperature, leading to higher yields and fewer impurities. biomedres.us

CFD simulations can predict several key process parameters: mdpi.combiomedres.us

Velocity Profiles: Visualizing the flow patterns created by the impeller to identify poorly mixed zones.

Mixing Time (θ₉₅%): The time required for a tracer substance to reach 95% homogeneity, a critical measure of mixing performance.

Power Consumption: Predicting the energy required to achieve a certain level of agitation, which is essential for process scale-up.

By simulating different impeller designs, speeds, and reactor geometries, engineers can optimize the process without the need for costly and time-consuming physical experiments. ucc.iebiomedres.us

Table 3: Key Parameters Investigated in CFD Simulations for Reactor Mixing Optimization

| Parameter | Description | Purpose of Simulation |

| Impeller Rotational Speed (N) | The speed at which the mixer rotates (rpm). | To determine the effect on mixing time and power draw. mdpi.com |

| Power Number (Np) | A dimensionless number relating power draw to fluid density and impeller speed/diameter. | To validate the CFD model against experimental data and for scale-up. mdpi.com |

| Mixing Time (θ₉₅%) | Time to achieve 95% homogenization of a tracer. | To quantify mixing efficiency under different conditions. mdpi.com |

| Velocity Contours | A visual map of fluid speed throughout the reactor. | To identify dead zones or areas of high shear. biomedres.us |

The workflow operates as follows:

Prediction: An AI model, as described in section 5.6, provides an initial set of optimal reaction conditions (temperature, stirring speed, addition rates). nih.gov

Simulation: CFD models can be used to simulate the predicted conditions, ensuring they are physically achievable and safe before implementation. mdpi.com

Execution & Monitoring: The reaction is initiated. In-line sensors (e.g., temperature probes, spectroscopic probes for concentration) continuously monitor the state of the reaction.

Feedback & Optimization: The real-time sensor data is fed back into the AI model. The model compares the actual reaction progress against its prediction and makes dynamic adjustments to the control parameters (e.g., increasing or decreasing heating, altering stirring speed) to keep the reaction on the optimal path.

This closed-loop system allows for autonomous optimization, correcting for deviations and ensuring the highest possible yield and purity. It represents a shift from static, pre-determined reaction recipes to dynamic, intelligently controlled chemical manufacturing.

Emerging Research Directions and Applications in Chemical Sciences

Role as a Versatile Building Block in Advanced Organic Synthesis

The 1,4-diazepane nucleus is a privileged scaffold in medicinal chemistry and advanced organic synthesis, and the introduction of a 2,4-dichlorophenyl substituent creates a highly versatile and pre-functionalized building block. scirp.orgjocpr.com This structure serves as an invaluable intermediate for the construction of more complex, poly-functionalized molecules. mdpi.com The synthesis of novel 1,4-diazepine derivatives often utilizes the core ring system as a foundation for adding diverse functional groups. nih.govmdpi.com For example, synthetic strategies have been developed for creating novel azetidine-fused 1,4-diazepine derivatives, which can then be used as a platform to prepare a variety of functionalized 1,4-benzodiazepines. mdpi.com

The reactivity of the diazepane ring, particularly the secondary amine, allows for a wide range of transformations, including acylation, alkylation, and the formation of carboxamides or carbothioamides. scirp.org In one synthetic approach, 1-benzhydryl-1,4-diazepane was reacted with 2,4-dichlorophenyl isocyanate to yield a novel diazepane derivative, demonstrating the utility of the diazepane core in creating new chemical entities. scirp.org Furthermore, the 2,4-dichloro-substituted phenyl ring offers specific steric and electronic properties that can be harnessed to direct subsequent reactions or to fine-tune the characteristics of the final product. The presence of chlorine atoms also provides potential handles for cross-coupling reactions, further expanding the synthetic possibilities. The positional isomer, 1-(2,3-dichlorophenyl)-1,4-diazepane (B11868048), is noted as a key intermediate in the synthesis of pharmaceutical compounds that target neurotransmitter systems. This highlights the role of such dichlorophenyl-substituted diazepanes as crucial building blocks in drug discovery and development.

Potential in Environmental Remediation and Degradation of Pollutants

While direct studies on the environmental fate of 1-(2,4-dichlorophenyl)-1,4-diazepane are not extensively documented, its structural components—a diazepane ring and a dichlorinated phenyl group—suggest potential relevance in remediation science. Chlorinated aromatic compounds are recognized as significant environmental pollutants, and their degradation and treatment are subjects of ongoing research. epa.gov

There is no direct evidence of 1-(2,4-dichlorophenyl)-1,4-diazepane itself playing a catalytic role in microbial pathways. However, if the molecule were to undergo cleavage, the resulting 2,4-dichlorophenol (B122985) (2,4-DCP) is a well-studied substrate for microbial degradation. nih.govresearchgate.net The microbial breakdown of 2,4-DCP has been elucidated in various microorganisms, such as Pseudomonas and Cupriavidus necator. nih.govresearchgate.net The typical degradation pathway involves several enzymatic steps:

Hydroxylation of 2,4-DCP by a hydroxylase to form dichlorocatechol. nih.gov

Ortho or meta cleavage of the dichlorocatechol ring by a dioxygenase. nih.gov

A series of subsequent enzymatic conversions to transform the ring-fission product into intermediates of central metabolism, such as those in the tricarboxylic acid (TCA) cycle. nih.gov

The potential for rapid reductive dechlorination of 2,4-DCP has also been demonstrated in anaerobic sediments, where the ortho-chlorine is removed to produce 4-chlorophenol. nih.gov This suggests that should 1-(2,4-dichlorophenyl)-1,4-diazepane release its aromatic moiety into certain anaerobic environments, microbes could potentially detoxify it via dechlorination.

Chlorinated benzenes are prevalent contaminants in groundwater and soil, often requiring active remediation. epa.gov Technologies effective for treating related compounds could potentially be applied to 1-(2,4-dichlorophenyl)-1,4-diazepane. Advanced oxidation processes (AOPs), such as those using ozone/peroxide or activated sodium persulfate, are effective for degrading recalcitrant organic molecules like 1,4-dioxane, which shares some properties with cyclic ethers. clu-in.org These powerful oxidative methods could likely break down the diazepane ring and the aromatic system of 1-(2,4-dichlorophenyl)-1,4-diazepane.

Furthermore, reductive dechlorination is a key process for the natural attenuation and engineered remediation of chlorinated aromatic compounds. nih.gov In anaerobic environments, specific microorganisms can use chlorinated compounds as electron acceptors, sequentially removing chlorine atoms. This process is highly relevant for compounds like 2,4-DCP. nih.gov Therefore, in contaminated soil or water, 1-(2,4-dichlorophenyl)-1,4-diazepane could potentially serve as a reactant in microbially-mediated reductive dechlorination pathways, leading to its eventual breakdown.

Development of Research Tools for Investigating Diverse Chemical and Physiological Processes

The 1,4-diazepane scaffold is a valuable starting point for the development of chemical probes and research tools to explore complex biological systems. mdpi.comnih.gov By functionalizing the core structure of 1-(2,4-dichlorophenyl)-1,4-diazepane, researchers can design molecules with high affinity and selectivity for specific biological targets. For instance, derivatives of 1,4-diazepane-2,5-diones have been identified as potent inhibitors of the Lymphocyte Function-Associated Antigen-1 (LFA-1), a key protein in immune cell interactions. nih.gov This demonstrates the utility of the diazepane skeleton in creating tools to modulate and study protein-protein interactions.

The 2,4-dichlorophenyl group is a common feature in pharmacologically active compounds, and its inclusion can help modulate properties like receptor binding and membrane permeability. The structurally related compound 1-(2,3-dichlorophenyl)-1,4-diazepane is used in neuropharmacological research due to its ability to modulate neurotransmitter activity, particularly at dopamine (B1211576) receptors. This suggests that 1-(2,4-dichlorophenyl)-1,4-diazepane and its derivatives could be developed into valuable research tools for investigating neurological pathways and psychiatric disorders. The development of novel synthetic methods, such as the creation of azetidine-fused diazepines, provides a platform for generating libraries of functionalized molecules that can be screened for activity in diverse physiological processes, aiding in drug discovery and target identification. mdpi.com

Analog Development and Structure-Activity Relationship (SAR) Studies for Chemical Applications

Systematic analog development and structure-activity relationship (SAR) studies are crucial for optimizing the chemical or biological properties of a lead compound. The 1-(2,4-dichlorophenyl)-1,4-diazepane scaffold provides a rich platform for such investigations, allowing for modifications at multiple sites to probe their effects on reactivity, solubility, and target engagement. nih.gov SAR studies on related 1,4-benzodiazepines have been foundational in medicinal chemistry. nih.gov

Phenyl Ring Substituents: The position and nature of substituents on the phenyl ring have a profound effect. The difference between a 2,4-dichloro substitution and other patterns (e.g., 2,3-dichloro or 3,4-dichloro) alters the electronic and steric environment of the molecule. This can impact its binding affinity to biological targets and its chemical reactivity. For instance, in a study of 2,7-bis(chlorophenyl)-1,4-diazepan-5-one, the orientation of the chlorophenyl groups (axial vs. equatorial) was a key structural feature. nih.gov In studies of other molecules containing the 2,4-dichlorophenyl group, the addition of other substituents to the aromatic system has been used to systematically tune the molecule's electronic properties, which can be correlated with NMR chemical shifts and reactivity. researchgate.net

Diazepane Ring Substituents: The nitrogen atoms of the 1,4-diazepane ring are key sites for modification. Adding functional groups can significantly alter the compound's properties. For example, introducing a sulfonamide group can increase polarity and water solubility, though it may reduce penetration across the blood-brain barrier. Conversely, adding a trifluoroethyl group can enhance metabolic stability due to the strength of the carbon-fluorine bond. These modifications are central to SAR studies aimed at creating more potent or stable chemical agents. nih.govnih.gov

The following table summarizes the observed effects of different substituents on the properties of diazepane-related scaffolds based on findings from related research.

| Modification Site | Substituent/Change | Observed Effect | Reference |

|---|---|---|---|

| Phenyl Ring | Positional Isomerism (e.g., 2,3-dichloro vs. 3,4-dichloro) | Alters electronic and steric profiles, affecting biological interactions. | |

| Phenyl Ring | Halogen Atoms (Cl) | Influences molecular conformation (axial vs. equatorial orientation). | nih.gov |

| Diazepane Ring | Sulfonamide Group | Increases polarity and water solubility. | |

| Diazepane Ring | Trifluoroethyl Group | Enhances metabolic resistance and potential for prolonged activity. | |

| Diazepane Ring | Carboxamide/Carbothioamide Linkage | Modulates biological activity in anticancer derivatives. | scirp.org |

Stereochemical Influence on Molecular Recognition Processes

The stereochemistry of the 1,4-diazepane ring is a critical factor in its interaction with biological targets, a principle that extends to its derivatives, including 1-(2,4-dichlorophenyl)-1,4-diazepane. The seven-membered diazepane ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the ring and the spatial orientation of its substituents significantly influence the molecule's ability to bind to and interact with receptors and enzymes.

Research on N,N-disubstituted-1,4-diazepane derivatives has revealed that these molecules can exist in a low-energy twist-boat conformation, which is stabilized by intramolecular π-stacking interactions. nih.gov This particular conformation is believed to mimic the bioactive conformation necessary for interaction with certain receptors. nih.gov For 1-(2,4-dichlorophenyl)-1,4-diazepane, the orientation of the 2,4-dichlorophenyl group relative to the diazepane ring is determined by the ring's conformation. This spatial arrangement is crucial for molecular recognition, as the substituted phenyl ring is often a key pharmacophoric element responsible for binding to the target protein.

The two nitrogen atoms of the diazepane core can act as hydrogen bond donors or acceptors, and their spatial positioning, dictated by the ring's stereochemistry, is vital for forming specific interactions with biological macromolecules. mdpi.com In its crystalline state, the parent compound, homopiperazine (B121016) (1,4-diazepane), adopts a pseudo-chair conformation where each NH group participates in hydrogen bonding. mdpi.com The substitution at the N1 position with a 2,4-dichlorophenyl group in 1-(2,4-dichlorophenyl)-1,4-diazepane will influence the preferred conformation and, consequently, the geometry of these potential hydrogen bonds.

While detailed stereochemical studies specifically on 1-(2,4-dichlorophenyl)-1,4-diazepane and its direct influence on molecular recognition are not extensively documented in publicly available research, the principles derived from related 1,4-diazepane structures underscore the importance of stereochemistry in defining the biological activity of this class of compounds. The precise conformational preferences and the resulting orientation of the dichlorophenyl substituent are key determinants of its interaction with biological targets.

| Conformational Aspect | Influence on Molecular Recognition | Supporting Evidence from Related Compounds |

| Ring Conformation | The 1,4-diazepane ring can adopt various conformations (chair, boat, twist-boat), which dictates the overall shape of the molecule and the orientation of substituents. | NMR spectroscopy, X-ray crystallography, and molecular modeling of N,N-disubstituted-1,4-diazepanes indicate a preference for a twist-boat conformation in some derivatives. nih.gov |

| Substituent Orientation | The spatial arrangement of the 2,4-dichlorophenyl group is critical for fitting into the binding pocket of a biological target. | The bioactive conformation of some 1,4-diazepane antagonists is thought to be a geometry that allows for intramolecular π-stacking. nih.gov |

| Hydrogen Bonding | The nitrogen atoms in the diazepane ring can act as hydrogen bond donors or acceptors, forming specific interactions with target proteins. | The crystal structure of homopiperazine shows a pseudo-chair conformation with a network of hydrogen bonds. mdpi.com |

Future Perspectives in the Evolution of 1,4-Diazepane Chemistry

The 1,4-diazepane scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a versatile framework capable of providing ligands for diverse biological targets. nih.gov The future of 1,4-diazepane chemistry is poised for significant advancements, driven by the need for novel therapeutics with improved efficacy and selectivity.

One of the key future directions is the development of new synthetic methodologies. While numerous methods for the synthesis of 1,4-diazepanes exist, there is a continuous drive to develop more efficient, atom-economical, and stereoselective synthetic routes. This includes the exploration of novel catalysts and multicomponent reactions to rapidly generate libraries of diverse 1,4-diazepane derivatives for biological screening.

Another major area of future research will focus on expanding the therapeutic applications of 1,4-diazepane derivatives. While they have been traditionally associated with central nervous system disorders, their potential in other areas is being increasingly recognized. For instance, recent studies have identified 1,4-diazepane compounds as potent and selective agonists for the Cannabinoid receptor 2 (CB2), with ongoing efforts to optimize their metabolic stability for potential therapeutic use. nih.gov Furthermore, the development of 1,4-diazepane-based compounds as multitarget agents for complex diseases represents a promising avenue. nih.gov

Computational studies, including molecular modeling and quantitative structure-activity relationship (QSAR) analysis, will play an increasingly important role in the rational design of new 1,4-diazepane-based drug candidates. These methods can help in understanding the complex interplay between the compound's structure, stereochemistry, and its interaction with biological targets, thereby guiding the synthesis of more potent and selective molecules.

Q & A

Q. Advanced

- Radioligand binding assays : Use ³H-substance P to measure competitive displacement (IC₅₀ values) in transfected HEK293 cells .

- Functional assays : Calcium flux or cAMP inhibition in NK1-expressing cell lines .

- In vivo models : Tail-flick test (pain) or forced swim test (depression) to correlate receptor activity with therapeutic potential .

Contradictions : Discrepancies in binding affinity across analogs (e.g., 2,4-dichloro vs. 3,5-dichloro derivatives) suggest steric and electronic substituent effects .

How does computational modeling aid in predicting the interaction of 1-(2,4-dichlorophenyl)-1,4-diazepane with biological targets?

Q. Advanced

- Docking studies : AutoDock Vina or Schrödinger Suite models ligand-receptor binding modes. The dichlorophenyl group shows hydrophobic interactions with NK1 receptor pockets .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular dynamics (MD) : Simulate conformational flexibility of the diazepane ring in aqueous vs. membrane environments .

What structure-activity relationship (SAR) trends are observed among 1,4-diazepane derivatives with dichlorophenyl substituents?

Advanced

Comparative analysis of analogs:

| Substituent Position | Biological Activity | Key Reference |

|---|---|---|

| 2,4-dichlorophenyl | High NK1 affinity | |

| 3,5-dichlorophenyl | Reduced binding (~30%) | |

| 4-fluorobenzyl | Enhanced metabolic stability | |

| Mechanistic Insight : Ortho/para chlorine atoms enhance lipophilicity and receptor fit, while meta substitution disrupts π-π stacking . |

What chromatographic techniques are optimal for purifying 1-(2,4-dichlorophenyl)-1,4-diazepane and its analogs?

Q. Basic

- Normal-phase chromatography : Effective for polar intermediates (e.g., 20% methanol in ethyl acetate) .

- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients resolve closely related impurities .

- TLC monitoring : Silica gel plates (CH₂Cl₂:MeOH 9:1) track reaction progress .

How do crystallographic studies enhance the understanding of 1,4-diazepane derivatives’ supramolecular interactions?

Q. Advanced

- X-ray diffraction : Reveals chair conformation of the diazepane ring and intermolecular H-bonding with chloride counterions .

- Hirshfeld surface analysis : Quantifies van der Waals interactions (e.g., Cl···H contacts) in crystal packing .

- Void analysis : Predicts solubility and stability based on crystal lattice free volume .

What synthetic routes enable functionalization of the diazepane ring for SAR exploration?

Q. Advanced

- N-alkylation : React with alkyl halides to introduce groups (e.g., trifluoromethyl, cyanophenyl) .

- Acylation : Benzoyl chloride derivatives modify the ring’s electronic profile .

- Cross-coupling : Suzuki-Miyaura reactions diversify aryl substituents .

How can researchers address discrepancies in reported bioactivity data for 1-(2,4-dichlorophenyl)-1,4-diazepane analogs?

Q. Advanced

- Standardized assays : Use uniform cell lines (e.g., CHO-K1/NK1) and control ligands (e.g., aprepitant) .

- Metabolic stability screening : Liver microsome assays identify degradation pathways affecting in vivo results .

- Orthogonal validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

What are the implications of fluorine substitution in diazepane derivatives compared to chlorine?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.